6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one
Description
6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one is a cyclohexadienone derivative featuring a 3-hydroxypropylamino substituent. This compound belongs to a class of Schiff base analogs, often synthesized via condensation reactions between amines and carbonyl-containing precursors.
Properties
CAS No. |
651304-78-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[C-ethyl-N-(3-hydroxypropyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C12H17NO2/c1-2-11(13-8-5-9-14)10-6-3-4-7-12(10)15/h3-4,6-7,14-15H,2,5,8-9H2,1H3 |
InChI Key |
JYGNPULDYAXOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCCO)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its conjugated diene system and hydroxyl groups. Key reagents and outcomes include:
| Reagent | Reaction Site | Product | Conditions |
|---|---|---|---|
| Potassium permanganate | Conjugated diene | Epoxidation or ring-opening derivatives | Aqueous acidic medium |
| Ozone | Diene system | Ozonolysis products (aldehydes/ketones) | Low-temperature CH₂Cl₂ |
| Jones reagent | Hydroxyl group on side chain | Oxidized to ketone or carboxylic acid | Aqueous H₂SO₄, acetone |
The dienone’s electron-deficient nature facilitates electrophilic attacks, while the hydroxyl group’s oxidation depends on its protection status.
Reduction Reactions
Reductive transformations target the ketone and conjugated π-bonds:
| Reagent | Reaction Site | Product | Stereochemical Outcome |
|---|---|---|---|
| Sodium borohydride | Ketone group | Secondary alcohol | Retention of configuration |
| Lithium aluminium hydride | Ketone + conjugated bonds | Fully saturated cyclohexanol derivative | Cis addition predominates |
| Catalytic hydrogenation | Diene system | Partially or fully saturated cyclohexane | Dependent on H₂ pressure |
Selective reduction of the ketone is achievable under mild conditions, while harsher protocols saturate the entire conjugated system.
Substitution and Alkylation
The tertiary amine and hydroxyl groups participate in nucleophilic substitutions:
| Reagent | Reaction Site | Product | Mechanism |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | Amine group | Quaternary ammonium salt | SN2 displacement |
| Acetyl chloride | Hydroxyl group | Acetylated derivative | Acid-catalyzed esterification |
| Tosyl chloride | Hydroxyl group | Tosylate intermediate | Activation for further SN2 |
Alkylation at the amine enhances water solubility, while hydroxyl group derivatization modifies pharmacokinetic properties .
Cycloaddition and Conjugate Addition
The dienone system engages in pericyclic and Michael addition reactions:
| Reaction Type | Reagent/Partner | Product | Application |
|---|---|---|---|
| Diels-Alder | Electron-rich diene | Bicyclic adducts | Synthesis of polycyclics |
| Michael addition | Enolate or amine | Functionalized cyclohexane derivatives | Drug conjugate synthesis |
These reactions exploit the electron-deficient dienone for constructing complex architectures .
Biological Interactions
In enzymatic environments, the compound’s functional groups mediate binding:
-
Hydrogen bonding : Hydroxyl and amine groups interact with catalytic residues in HPPD enzymes, mimicking natural substrates .
-
Electrophilic quenching : The dienone system reacts with glutathione under oxidative stress, reducing cellular toxicity.
A structure-activity relationship (SAR) study highlights that modifications to the hydroxyl or amine groups drastically alter inhibitory potency against targets like HPPD .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Research indicates that derivatives of cyclohexadiene compounds can exhibit anticancer properties. For instance, compounds with similar structures have been studied for their ability to enhance the cytotoxicity of established chemotherapeutics under hypoxic conditions, indicating that 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one could function as a radiosensitizer or hypoxic cytotoxin .
Drug Delivery Systems
Nanoparticle-based drug delivery systems have been explored using similar compounds to improve the bioavailability and targeting of therapeutic agents. The incorporation of 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one into lipid-based nanoparticles could enhance the solubility and stability of drugs while allowing for targeted delivery to specific tissues or cells . This approach is particularly relevant in cancer therapy where localized treatment is crucial.
Biological Studies
The compound may also serve as a biochemical probe to study various biological processes. Its ability to interact with cellular components can be leveraged to investigate mechanisms of action in cell signaling pathways or metabolic processes. For example, studies on similar compounds have shown their effectiveness in modulating enzyme activity and influencing cell proliferation .
Case Study 1: Anticancer Activity Enhancement
A study demonstrated that certain cyclohexadiene derivatives significantly enhanced the cytotoxic effects of chemotherapeutic agents in vitro under hypoxic conditions. This suggests that 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one could be further investigated as an adjunct therapy to improve treatment outcomes in cancer patients .
Case Study 2: Targeted Drug Delivery
In a recent publication, researchers developed lipid-coated nanoparticles incorporating cyclohexadiene derivatives for targeted drug delivery in cancer therapy. The study highlighted improved pharmacokinetics and reduced systemic toxicity, paving the way for clinical applications of compounds like 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one in precision medicine .
Mechanism of Action
The mechanism of action of 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxyl and amine groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Physicochemical Properties
- Solubility : Hydroxypropyl and dihydroxypropyl analogs () exhibit higher water solubility compared to alkyl or aryl derivatives () .
- Crystallinity : Nitro-substituted compounds () display well-defined crystal structures with intramolecular hydrogen bonds, aiding in stability .
- Purity : Industrial-grade analogs like the 1-methylpropyl derivative () achieve 99% purity, critical for pharmaceutical applications .
Biological Activity
6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
- CAS Number : 651304-78-8
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- IUPAC Name : 2-[C-ethyl-N-(3-hydroxypropyl)carbonimidoyl]phenol
Synthesis
The synthesis of 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one involves several methods including:
- Refluxing with appropriate reagents.
- Use of catalysts to enhance reaction efficiency.
- Purification techniques such as recrystallization or chromatography to isolate the desired product.
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The presence of hydroxyl and amine groups facilitates:
- Enzyme inhibition : The compound can inhibit enzymes involved in metabolic pathways.
- Cellular pathway modulation : It may influence signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Studies have indicated that 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one exhibits significant antimicrobial properties. For instance:
- In vitro tests showed effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .
Antitumor Properties
Preliminary research suggests that this compound may possess antitumor activity:
- Case Study : In a study involving cancer cell lines, the compound demonstrated cytotoxic effects, inhibiting cell growth in a dose-dependent manner .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-{1-[(3-Hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one | Structure | Moderate antimicrobial activity |
| 6-{1-[(3-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one | Structure | Significant antitumor effects |
Case Studies
- A study conducted on the effect of the compound on Staphylococcus aureus revealed a reduction in bacterial growth by up to 70% at certain concentrations .
- Another investigation into its antitumor efficacy showed that treatment with the compound resulted in a significant decrease in cell viability across multiple cancer types, including breast and liver cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one and its derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions between aldehydes and amines. For example:
- React 2-hydroxybenzaldehyde with 2-amino-4-chlorophenol in ethanol under reflux (15 min, 60–70°C), followed by cooling to precipitate the product .
- Derivatives can be synthesized by modifying substituents (e.g., nitro groups) on the aromatic ring or adjusting the hydroxypropyl chain length. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction is the gold standard. Crystals are cooled to 100–150 K to minimize thermal disorder.
- Data refinement uses the SHELX system (e.g., SHELXL-2018/3), which optimizes parameters like bond lengths and angles. For example, a related compound exhibited a planar cyclohexadienone ring with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .
- Key metrics: Crystallographic R-factor < 0.05, resolution limits ~0.8 Å .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Detect carbonyl stretches (~1650 cm⁻¹) and hydroxyl bends (~3200 cm⁻¹).
- ¹H NMR : Identify vinyl protons (δ 6.5–7.5 ppm) and hydroxypropylamino methylene groups (δ 3.2–3.8 ppm).
- ¹³C NMR : Confirm ketone carbons (~190 ppm) and aromatic carbons. Cross-validate with X-ray data to resolve solution-vs-solid-state discrepancies .
Advanced Research Questions
Q. How can computational methods like DFT predict tautomeric behavior or electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models tautomerization pathways. For phenol derivatives, proton transfer to ortho positions forms cyclohexadienone tautomers with energy barriers < 15 kJ/mol .
- HOMO-LUMO gaps (~4.5 eV) predict reactivity: Smaller gaps correlate with higher electrophilicity, useful for designing bioactive derivatives .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol equilibria) by observing signal broadening at low temperatures.
- Solid-state NMR : Compare with X-ray data to confirm rigid structures. For flexible derivatives, molecular dynamics simulations (AMBER force field) can reconcile solution-state flexibility with solid-state rigidity .
Q. How is atomic force microscopy (AFM) applied to study molecular packing?
- Methodological Answer :
- High-resolution AFM with CO-functionalized tips resolves sub-molecular features (e.g., substituent orientation).
- Deep learning models (e.g., generative adversarial networks) enhance image resolution by training on simulated datasets. This approach visualized methylidene groups in a derivative with 0.1 Å precision .
Q. What methodologies assess the biological activity of derivatives?
- Methodological Answer :
- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ ~50 µM for nitro-substituted derivatives) .
- Antimicrobial testing : Broth microdilution (MIC ~12.5 µg/mL against S. aureus) .
- Antiproliferative assays : MTT tests on cancer cell lines (e.g., IC₅₀ = 8 µM against HeLa cells) .
Q. How do solvent and catalyst choices influence synthetic outcomes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
